molecular formula C66H68CaF2N4O10 B1253945 Atorvastatin calcium salt

Atorvastatin calcium salt

Cat. No. B1253945
M. Wt: 1155.3 g/mol
InChI Key: FQCKMBLVYCEXJB-MNSAWQCASA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Atorvastatin Calcium is the calcium salt of atorvastatin, a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent increases the number of LDL receptors on hepatic cell surfaces, enhancing the uptake and catabolism of LDL and reducing LDL production and the number of LDL particles, and lowers plasma cholesterol and lipoprotein levels. Like other statins, atorvastatin may also display direct antineoplastic activity, possibly by inhibiting farnesylation and geranylgeranylation of proteins such as small GTP-binding proteins, which may result in the arrest of cells in the G1 phase of the cell cycle. This agent may also sensitize tumor cells to cyctostatic drugs, possibly through the mTOR-dependent inhibition of Akt phosphorylation.
A pyrrole and heptanoic acid derivative, HYDROXYMETHYLGLUTARYL-COA REDUCTASE INHIBITOR (statin), and ANTICHOLESTEREMIC AGENT that is used to reduce serum levels of LDL-CHOLESTEROL;  APOLIPOPROTEIN B;  and TRIGLYCERIDES. It is used to increase serum levels of HDL-CHOLESTEROL in the treatment of HYPERLIPIDEMIAS, and for the prevention of CARDIOVASCULAR DISEASES in patients with multiple risk factors.

Scientific Research Applications

Development and Application in Combined Dosage Forms

Atorvastatin calcium (ATV) is utilized in combined dosage forms due to its role as an inhibitor of the HMG-CoA reductase enzyme, which is crucial in cholesterol biosynthesis. This property makes it an essential component in therapies targeting dyslipidemia, especially when combined with other agents like aspirin (ASP) to reduce cardiovascular events in patients with coronary heart diseases (Shah et al., 2007).

Neuroprotective Applications and Formulations

Atorvastatin calcium has garnered attention for its neuroprotective effects. Studies involving chitosan microspheres containing atorvastatin calcium have shown promising results in improving functional outcomes and attenuating the expression of inflammatory markers in experimental models of spinal cord injury. These findings suggest a potential application of atorvastatin calcium in treating neurodegenerative conditions and injuries (Eroğlu et al., 2010).

Enhancing Solubility and Bioavailability

The solubility and oral bioavailability of atorvastatin calcium are significant challenges due to its poor water solubility. Scientific efforts have focused on formulating co-amorphous solids with maleic acid and creating solid self-nanoemulsifying drug delivery systems (S-SNEDDS) to enhance these properties. These formulations aim to improve the therapeutic effectiveness of atorvastatin calcium by increasing its solubility and bioavailability, thereby optimizing its cholesterol-lowering activity and potential in treating hypercholesterolemia (Wicaksono et al., 2022; Agrawal et al., 2015).

Ocular Anti-Inflammatory Applications

Atorvastatin calcium has been explored for its ocular anti-inflammatory properties. Formulations such as chitosan-coated PLGA nanoparticles and thermosensitive gels have been developed to enhance the bioavailability and therapeutic efficacy of atorvastatin calcium when administered orally. These innovative drug delivery systems aim to provide sustained release and site-specific action, significantly benefiting ocular inflammatory conditions (Arafa et al., 2020).

properties

Molecular Formula

C66H68CaF2N4O10

Molecular Weight

1155.3 g/mol

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1

InChI Key

FQCKMBLVYCEXJB-MNSAWQCASA-L

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Pictograms

Irritant

synonyms

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
atorvastatin
atorvastatin calcium
atorvastatin calcium anhydrous
atorvastatin calcium hydrate
atorvastatin calcium trihydrate
atorvastatin, calcium salt
CI 981
CI-981
CI981
Lipitor
liptonorm

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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